Ceftazidime pentahydrate is classified as a β-lactam antibiotic, specifically a cephalosporin. It was patented in 1979 by the Glaxo Group and entered commercial use in 1984. The compound is derived from 7-aminocephalosporanic acid, which serves as the core structure for many cephalosporins. Its chemical formula is .
The synthesis of ceftazidime involves several key steps:
A notable method described in a patent includes dissolving ceftazidime dihydrochloride in water, adjusting pH, and performing filtration and drying steps to achieve high yield and purity .
The molecular structure of ceftazidime pentahydrate consists of a bicyclic structure typical of cephalosporins, characterized by a β-lactam ring fused with a thiazolidine ring. Key features include:
Ceftazidime participates in various chemical reactions typical of β-lactam antibiotics:
Ceftazidime exerts its antibacterial effect by inhibiting the activity of penicillin-binding proteins involved in the final stages of bacterial cell wall synthesis. The mechanism involves:
Ceftazidime pentahydrate possesses several notable physical and chemical properties:
Key analytical data include:
Ceftazidime pentahydrate is widely used in clinical settings due to its broad-spectrum activity against gram-negative bacteria, including resistant strains such as Pseudomonas aeruginosa. Its applications include:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4